N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-9(14)13-8-12(16-3)10-5-4-6-11(7-10)15-2/h4-7,12H,8H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKQZRNSJSCVER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C1=CC(=CC=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide can be achieved through several methodsThe reaction typically requires the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Research indicates that compounds similar to N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide have demonstrated significant anticancer activity. For instance, modifications of related acetamide compounds have shown effectiveness as PI3K inhibitors, which are crucial in cancer signaling pathways. In vitro studies have reported that these compounds exhibit antiproliferative effects against various cancer cell lines, suggesting their potential as anticancer agents .
1.2 Neuroprotective Effects
This compound may also have neuroprotective properties. Studies on structurally related compounds have indicated their ability to inhibit monoamine oxidases (MAOs), which play a role in neurodegenerative diseases such as Alzheimer's and Parkinson's. Inhibitors of MAO-B, in particular, are being explored for their therapeutic potential in treating these conditions .
Pharmaceutical Development
2.1 Synthesis and Characterization
The synthesis of this compound involves several steps, including the reaction of methoxyphenyl derivatives with acetamide precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
2.2 Drug Formulation
This compound can be incorporated into drug formulations aimed at enhancing bioavailability and therapeutic efficacy. The formulation strategies may include the use of nanoparticles or liposomes to improve solubility and targeted delivery to specific tissues .
Case Studies
3.1 In Vitro Studies on Anticancer Activity
A study published in the International Journal of Molecular Sciences investigated the anticancer effects of a series of acetamide derivatives, including this compound. The results showed that these compounds induced apoptosis in cancer cells through the activation of caspase pathways .
3.2 Neuroprotection in Animal Models
In a separate study focusing on neuroprotection, animal models treated with related acetamides exhibited reduced neuroinflammation and improved cognitive function compared to control groups. These findings support the hypothesis that this compound could be beneficial in developing treatments for neurodegenerative diseases .
Data Tables
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their physicochemical properties, and biological activities:
Notes:
- Solubility : Methoxy groups generally improve water solubility, as seen in UCM765 and UCM924, which are designed for enhanced bioavailability .
- Metabolic Stability: Halogenation (e.g., bromo in UCM924) reduces oxidative metabolism, prolonging half-life compared to non-halogenated analogs .
- Receptor Selectivity : The 3-methoxyphenyl group in UCM765 confers MT2 selectivity, while bulkier substituents (e.g., trifluoroacetyl in UCM1491) may alter binding kinetics .
Key Research Findings
Structural Impact on Pharmacological Activity
- MT2 Receptor Affinity: UCM765’s 3-methoxyphenyl and phenylamino groups are critical for MT2 partial agonism, with a binding affinity (Ki) of ~20 nM for MT2 vs. ~100 nM for MT1 .
- Thiophene vs.
Metabolic Stability
- UCM924’s bromo and fluoro substituents reduce CYP450-mediated degradation, increasing plasma half-life in rodent models by 2–3× compared to UCM765 .
Biological Activity
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 223.27 g/mol. The structure features two methoxy groups attached to a phenyl ring, contributing to its hydrophobic characteristics, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial effects against various pathogens. The methoxy groups may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy.
- Anticancer Effects : Preliminary investigations suggest potential anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cells. The interaction with specific cellular pathways is under ongoing study.
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially influencing neurotransmitter systems and protecting neuronal cells from oxidative stress.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. For instance, it could affect enzymes involved in metabolic pathways or those implicated in disease processes.
- Receptor Modulation : The methoxy groups may facilitate binding to various receptors, modulating their activity and influencing downstream signaling pathways.
- Oxidative Stress Reduction : By scavenging free radicals or enhancing antioxidant defenses, this compound could mitigate oxidative damage in cells.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A recent study investigated the anticancer effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study highlighted the compound's potential as a lead for developing novel anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
